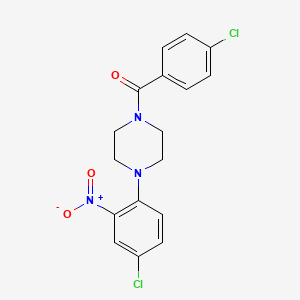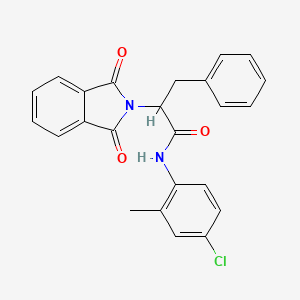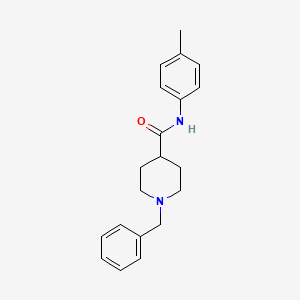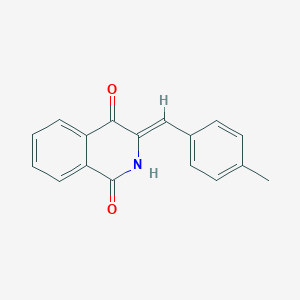
1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, also known as TCS-1102, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating the activity of the gamma-aminobutyric acid (GABA) system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound has been found to enhance the activity of GABA receptors, which may contribute to its anticonvulsant, anxiolytic, and antidepressant-like effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain and spinal cord, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is its low toxicity and high selectivity. This compound has been found to have minimal side effects and does not exhibit any significant toxicity in animal models. Additionally, this compound has high selectivity for GABA receptors, which may reduce the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine. One potential direction is the investigation of its therapeutic potential in other neurological and psychiatric disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility may increase its potential for clinical use.
Métodos De Síntesis
1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chlorobenzoic acid with 4-chloro-2-nitroaniline in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA). The resulting intermediate is then reacted with piperazine in the presence of a dehydrating agent like thionyl chloride (SOCl2) to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has shown potential therapeutic applications in various scientific studies. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. Additionally, this compound has been shown to possess antinociceptive and anti-inflammatory properties. These properties make this compound a promising candidate for the treatment of various neurological and inflammatory disorders.
Propiedades
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-13-3-1-12(2-4-13)17(23)21-9-7-20(8-10-21)15-6-5-14(19)11-16(15)22(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGGFZGJOSUMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-(2-(3-phenoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4968503.png)


![N-(3-chlorophenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4968508.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4968509.png)
![5-{[(3-bromophenyl)amino]methyl}-8-quinolinol](/img/structure/B4968520.png)

![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B4968529.png)


![ethyl [({(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylene}amino)oxy]acetate](/img/structure/B4968540.png)
![11-benzoyl-7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4968546.png)
![methyl 3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968564.png)